N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide
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Overview
Description
N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide: is an organic compound that belongs to the class of ethanediamides This compound features a unique structure with a hydroxypropyl group and a methylbutyl group attached to the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide typically involves the reaction of ethanediamide with 2-hydroxypropylamine and 3-methylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Starting Materials: Ethanediamide, 2-hydroxypropylamine, and 3-methylbutylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity. Industrial methods may also involve the use of automated systems for precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid, while reduction may produce propanol.
Scientific Research Applications
N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The hydroxypropyl and methylbutyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N’-(3-methylbutyl)ethanediamide
- N-(2-hydroxypropyl)-N’-(3-methylpropyl)ethanediamide
- N-(2-hydroxypropyl)-N’-(3-methylbutyl)propanediamide
Uniqueness
N-(2-hydroxypropyl)-N’-(3-methylbutyl)ethanediamide is unique due to the specific combination of hydroxypropyl and methylbutyl groups attached to the ethanediamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-(2-hydroxypropyl)-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-7(2)4-5-11-9(14)10(15)12-6-8(3)13/h7-8,13H,4-6H2,1-3H3,(H,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOFQRSYICPHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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